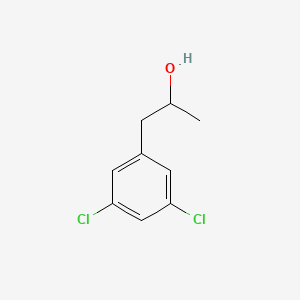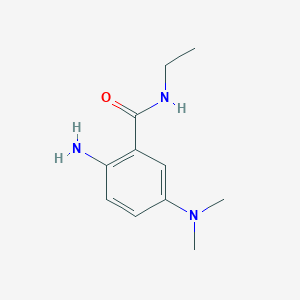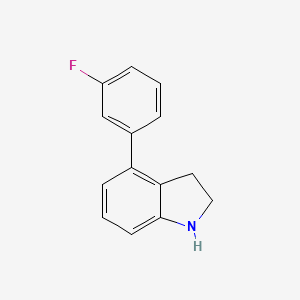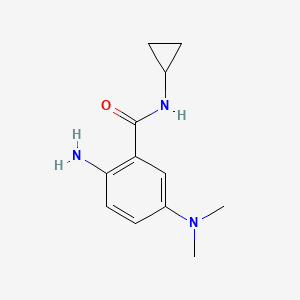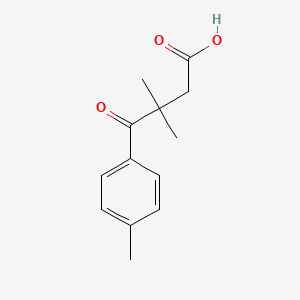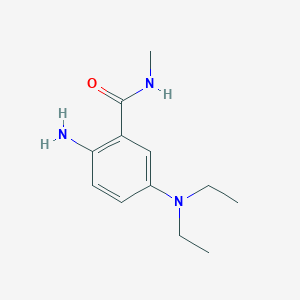![molecular formula C7H6BrN3 B7967225 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967225.png)
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : 5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and explored for their cytotoxicity and antiviral activities. For instance, some derivatives were tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), revealing notable antiviral properties (Gupta et al., 1989).
Antiviral Evaluation : Certain acyclic 6-Substituted Pyrrolo[2,3-D]-pyrimidine Nucleoside Analogs related to 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine have been evaluated for antiproliferative and antiviral effects, particularly related to nucleoside antibiotics toyocamycin and sangivamycin (Swayze et al., 1992).
Biochemical Properties : Research on the biochemical and biological properties of related compounds, like 5-bromotubercidin, a synthetic analogue, shows its potential as a metabolic probe for studying cell-virus relationships due to its differential effects on cellular DNA-directed and viral RNA-directed RNA synthesis (Brdar & Reich, 2008).
Folate Receptor-Specific Inhibitors : Studies on 6-Substituted pyrrolo[2,3-d]pyrimidines have identified them as potent inhibitors with potential antitumor activity. These compounds have been shown to have selective inhibitory activities towards cells expressing folate receptors (Deng et al., 2008).
Inhibitors of Receptor Tyrosine Kinases (RTKs) : Some 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines have been evaluated as inhibitors of RTKs, showing potential as antiangiogenic agents and tyrosine kinase inhibitors (Gangjee et al., 2010).
Propiedades
IUPAC Name |
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWWFDWXSDSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



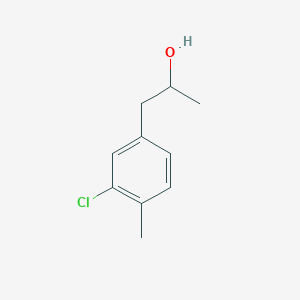
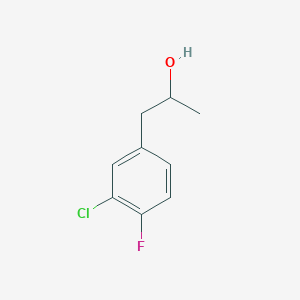
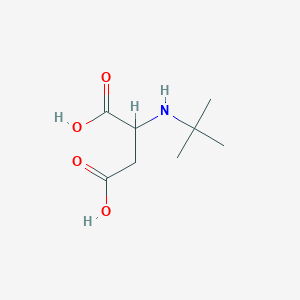


![Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B7967162.png)
